8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
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Description
8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide is a useful research compound. Its molecular formula is C28H26F3N5O6 and its molecular weight is 585.54. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Research has demonstrated innovative synthetic routes and chemical transformations involving diazaspirodecane derivatives. For example, the aziridination and 1,3-dipolar cycloaddition of dibenzylidenecyclohexanone derivatives have been explored, leading to the formation of diazadispirodecane and triazadispirododecane derivatives as single stereoisomers. These synthetic pathways are crucial for the development of novel organic compounds with potential applications in medicinal chemistry and materials science (حسن البار, 1997).
Crystallography and Molecular Structure
Studies on supramolecular arrangements based on cyclohexane-spirohydantoin derivatives reveal the relationship between molecular and crystal structure, highlighting the influence of substituents on the cyclohexane ring on supramolecular arrangements. This research provides insights into how different molecular configurations affect the overall properties of the compounds, which is essential for the design of materials with specific characteristics (Sara Graus et al., 2010).
Pharmacological Interest
The synthesis and structural analysis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione have been developed, showcasing a pathway to N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones. Such compounds are a privileged class of heterocyclic scaffolds with significant pharmacological interest, indicating potential applications in drug discovery and development (Vasiliki Pardali et al., 2021).
Regioselective Synthesis
The regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives via cycloaddition reactions showcases the versatility of spirocyclic compounds in organic synthesis. These reactions enable the formation of complex molecular architectures, highlighting the utility of such compounds in synthesizing molecules with specific structural features for various applications (A. Farag et al., 2008).
Properties
IUPAC Name |
8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F3N5O6/c1-18-7-9-21(10-8-18)32-26(37)34-24(19-5-3-2-4-6-19)17-42-27(34)11-13-33(14-12-27)25-22(35(38)39)15-20(28(29,30)31)16-23(25)36(40)41/h2-10,15-16,24H,11-14,17H2,1H3,(H,32,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRPHMIOPCZCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2C(COC23CCN(CC3)C4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F3N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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